5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is a heterocyclic compound that has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of activated coagulation factor X. This compound is characterized by its unique thiazolo-pyridine structure, which contributes to its biological activity.
This compound belongs to the class of thiazolo-pyridine derivatives and is classified under the broader category of nitrogen-containing heterocycles. Its molecular formula is , and it has a molecular weight of approximately 234.70 g/mol. The compound is often synthesized in research laboratories for various applications in drug development and biochemical studies.
The synthesis of 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound, allowing for modifications that can enhance its biological activity.
5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine participates in various chemical reactions that are significant for its application as a pharmaceutical agent:
The mechanism of action for 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine primarily involves inhibition of activated coagulation factor X (FXa). This inhibition is crucial in preventing thrombus formation in various cardiovascular diseases.
The physical properties of 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine include:
5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine has several significant applications:
The construction of the bicyclic thiazolo[4,5-c]pyridine framework relies heavily on catalytic cyclization methods. Multi-component reactions (MCRs) employing nitroketene dithioacetals, cysteamine hydrochloride, and CH-acids enable efficient one-pot assembly under catalyst-free conditions or with nano-SiO₂ promoters. These reactions proceed through sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization, yielding functionalized spirooxindole-fused derivatives with high atom economy. Notably, heterogeneous Lewis acid catalysts like nano-SiO₂ (20 mol%) significantly enhance yields (15–20% increase) when using halogenated isatins (e.g., 5-bromoisatin), facilitating access to structurally complex pharmacophores [2]. Copper(I)-catalyzed tandem [3+2] cycloaddition/C–S coupling between 2-haloaryl isothiocyanates and isocyanides provides an alternative route to benzo-fused imidazothiazoles, demonstrating the versatility of transition metals in core formation [9].
Table 1: Catalytic Cyclization Methods for Thiazolo-Pyridine Synthesis
Catalyst System | Reactants | Key Conditions | Product Class | Yield Range |
---|---|---|---|---|
Nano-SiO₂ (20 mol%) | Nitroketene dithioacetal, Cysteamine, Isatin | 70–90°C, solvent-free | Spirooxindole-thiazolopyridines | 75–92% |
CuI/1,10-phenanthroline | 2-Haloaryl isothiocyanate, Isocyanides | DMF, 80°C | Benzo[d]imidazo[5,1-b]thiazoles | 68–85% |
None (catalyst-free) | Phenacyl bromide, Thiourea, Isocyanides | Ionic liquid, RT | α-Thiazolodepsipeptides | 70–88% |
Regioselective modification at C-2 and C-5 positions is critical for diversifying the core structure. Electrophilic aromatic substitution preferentially targets the electron-rich thiazole C-2 position, as evidenced by bromination yielding 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS: 143150-92-9) [8]. Nucleophilic substitutions exploit the activation of halogens at C-2, enabling carbon–nitrogen bond formation with amines or isocyanides. S,N-Tandem alkylation strategies using bifunctional reagents (e.g., vicinal dibromopropyl sulfones) with 1,2,4-triazole-3-thiol generate triazolothiazolidine hybrids in ethanol at ambient temperature (8 h, 78% yield) [9]. Additionally, in situ α-bromination of aralkyl ketones followed by heterocyclization with thiourea in lactic acid achieves 2-aminothiazole derivatives within 10–15 minutes, highlighting the efficiency of tandem approaches [9].
Carboxylic acid derivatives (e.g., 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid) are synthesized via alkaline hydrolysis of nitrile or ester precursors. The US8058440B2 patent details a optimized hydrolysis using sodium hydroxide (20–40% w/v) at 60–100°C, converting 2-cyano or 2-ester intermediates to the corresponding acids with >95% purity [1]. Critical to minimizing decarboxylation side reactions is precise pH control during acidification (pH 2–3) and low-temperature crystallization (0–5°C). Salt formation with alkali metals (Na⁺, K⁺) or organic bases (e.g., triethylamine) enhances solubility for pharmaceutical formulation. The crystalline sodium salt exhibits superior stability and aqueous solubility (>50 mg/mL) compared to the free acid [1] [6].
Alkali metal hydroxides (NaOH, KOH) serve dual roles in purification: impurity sequestration and phase separation. Countercurrent extraction with liquid ammonia (NH₃:NaOH volume ratio = 0.6:1–1:1) through inert particulate beds (155–170°F) removes NaCl from 40–60% NaOH solutions, reducing chloride content to <10 ppm [3]. For alkaline earth metal removal, amidino-functionalized ion-exchange resins (e.g., styrene-A-C(=NR¹)-NHR²) purify concentrated alkali hydroxides (20–60% w/w) without dilution, achieving >99.9% metal reduction. This method is particularly effective for semiconductor-grade NaOH, where contaminants like Mg²⁺ or Ca²⁺ cause device degradation [6].
Table 2: Purification Techniques for Alkali Hydroxide Solutions
Impurity Type | Method | Conditions | Efficiency |
---|---|---|---|
NaCl | Countercurrent NH₃ extraction | 155–170°F, NH₃:NaOH = 0.6:1–1:1 | Residual Cl⁻: <10 ppm |
Mg²⁺/Ca²⁺ | Amidino-functionalized resin | 20–60% NaOH, RT | >99.9% removal |
Ni²⁺/Fe³⁺ | Activated carbon filtration | 50% NaOH, 50°C | <50 ppb residual metals |
Solvent selection governs reaction kinetics and scalability. Heterogeneous systems (e.g., aqueous ethanol) facilitate hydroxypropylation and hydrolysis by controlling substrate swelling and suppressing side reactions. Ethanol concentrations >70% minimize agar particle expansion during hydroxypropylation, a principle applicable to thiazolopyridine synthesis for improved stirring and heat transfer [4]. Kinetic studies reveal pseudo-first-order behavior for hydrolysis, with activation energies (Eₐ) of 45–60 kJ/mol. Optimal conditions balance ethanol content (60–80%), NaOH concentration (10–15% w/w), and temperature (35–50°C) to maximize the reaction rate constant (k) while minimizing by-product formation [4] [7]. Computer-aided molecular design (CAMD) models incorporating COSMO-SAC group contributions optimize solvent mixtures for tandem reactions, predicting rate enhancements by 30–50% in aprotic dipolar solvents (e.g., DMF) versus protic media [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: